molecular formula C22H14ClF2N3O4 B2912899 4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533888-51-6

4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2912899
CAS RN: 533888-51-6
M. Wt: 457.82
InChI Key: JUKDCPTZLWHCQH-UHFFFAOYSA-N
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Description

4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C22H14ClF2N3O4 and its molecular weight is 457.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, demonstrates its role as a multireactive building block for heterocyclic oriented synthesis (HOS). It facilitates the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This method is notable for synthesizing diverse libraries of heterocycles crucial in drug discovery processes (Křupková et al., 2013).

Solid-Phase Synthesis

The solid-phase synthesis approach has been employed to generate 3,4,5-substituted 8-carboxamido-1,5-benzodiazepin-2-ones, showcasing the compound's adaptability in aromatic substitution reactions. This technique underscores the efficient synthesis of benzodiazepinone skeletons, pivotal for developing pharmaceuticals with potential clinical applications (Lee et al., 1999).

Novel Derivatives and Antitumor Evaluation

Research into novel derivatives of 6-amino-2-phenylbenzothiazoles bearing fluoro substituents has elucidated their cytostatic activities against various malignant human cell lines. These studies highlight the potential therapeutic applications of fluoro-substituted benzothiazoles in cancer treatment, providing a foundation for future clinical trials (Racané et al., 2006).

Antimalarial Activity

The synthesis of ferrocenyl benzodiazepines via microwave-assisted irradiation has been investigated for their antiplasmodial activity. This innovative approach not only enhances synthetic efficiency but also opens new avenues for developing antimalarial agents, addressing the urgent need for novel therapies against resistant Plasmodium strains (Mwande-Maguene et al., 2011).

properties

IUPAC Name

4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2N3O4/c23-17-7-3-13(9-19(17)28(31)32)22(30)27-11-20(29)26-18-8-6-15(25)10-16(18)21(27)12-1-4-14(24)5-2-12/h1-10,21H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKDCPTZLWHCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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